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molecular formula C10H11NO2 B126087 3,4-Dimethoxyphenylacetonitrile CAS No. 93-17-4

3,4-Dimethoxyphenylacetonitrile

Cat. No. B126087
M. Wt: 177.2 g/mol
InChI Key: ASLSUMISAQDOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872014B2

Procedure details

To a mixture of [3,4-bis(methyloxy)phenyl]acetonitrile (2.0 g, 11 mmol) and ethyl (methyloxy)acetate (1.65 g, 14 mmol) in ethanol (4 mL) was added a sodium ethoxide solution (21%, 8.4 mL, 23 mmol), and the resulting mixture was heated at reflux for 18 hours. After cooling to room temperature, it was poured into a mixture of ice-water (50 mL). This aqueous mixture was washed with dichloromethane (3×20 mL) to remove all non-basic organic impurities, and then it was acidified to pH of 1. The acidified mixture was extracted with ethyl acetate (3×30 mL). The combined extract was washed with aqueous sodium bicarbonate solution, brine, dried over sodium sulfate, filtered and concentrated to give 2-[3,4-bis(methyloxy)phenyl]-4-(methyloxy)-3-oxobutanenitrile as a brown oil (1.8 g, 7.2 mmol, 66% yield), MS (EI) for C13H15NO4: 250 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
ethyl (methyloxy)acetate
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]#[N:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[CH3:14][O:15][CH2:16][C:17](OCC)=[O:18].[O-]CC.[Na+]>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]([C:17](=[O:18])[CH2:16][O:15][CH3:14])[C:12]#[N:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC#N
Name
ethyl (methyloxy)acetate
Quantity
1.65 g
Type
reactant
Smiles
COCC(=O)OCC
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8.4 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
WASH
Type
WASH
Details
This aqueous mixture was washed with dichloromethane (3×20 mL)
CUSTOM
Type
CUSTOM
Details
to remove all non-basic organic impurities
EXTRACTION
Type
EXTRACTION
Details
The acidified mixture was extracted with ethyl acetate (3×30 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with aqueous sodium bicarbonate solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(C#N)C(COC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.2 mmol
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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